Cas no 1494373-03-3 (2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole)

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
-
- MDL: MFCD21176683
- インチ: 1S/C10H6Cl3NO/c11-4-9-14-5-8(15-9)6-2-1-3-7(12)10(6)13/h1-3,5H,4H2
- InChIKey: QJWFNWBQBFVQMN-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=CC(Cl)=C2Cl)=CN=C1CCl
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3328244-10.0g |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
Chemenu | CM477332-1g |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-3328244-10g |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95% | 10g |
$3007.0 | 2023-09-04 | |
Enamine | EN300-3328244-5g |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95% | 5g |
$2028.0 | 2023-09-04 | |
Enamine | EN300-3328244-0.05g |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95.0% | 0.05g |
$162.0 | 2025-03-18 | |
Aaron | AR01EMJJ-2.5g |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95% | 2.5g |
$1909.00 | 2023-12-16 | |
1PlusChem | 1P01EMB7-50mg |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95% | 50mg |
$255.00 | 2024-06-20 | |
A2B Chem LLC | AX60915-50mg |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95% | 50mg |
$206.00 | 2024-01-04 | |
Chemenu | CM477332-500mg |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Enamine | EN300-3328244-0.25g |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |
1494373-03-3 | 95.0% | 0.25g |
$347.0 | 2025-03-18 |
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazoleに関する追加情報
Recent Advances in the Study of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole (CAS: 1494373-03-3): A Comprehensive Research Brief
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole (CAS: 1494373-03-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its oxazole core with chloromethyl and dichlorophenyl substituents, has shown promising biological activities that warrant further investigation. The compound's unique structural features make it a valuable scaffold for drug discovery, particularly in the development of novel therapeutic agents targeting various disease pathways.
Recent studies have focused on the synthesis and pharmacological evaluation of this compound and its derivatives. A 2023 publication in the Journal of Medicinal Chemistry reported an optimized synthetic route for 1494373-03-3, achieving higher yields and purity compared to previous methods. The researchers employed a palladium-catalyzed cross-coupling reaction as a key step, followed by selective chlorination, which proved crucial for maintaining the compound's structural integrity while improving scalability for potential industrial applications.
The biological activity profile of 2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole has been extensively investigated in recent preclinical studies. Notably, research published in Bioorganic & Medicinal Chemistry Letters demonstrated its potent inhibitory effects against several kinase targets, with particular efficacy against JAK3 and TYK2 kinases (IC50 values of 12 nM and 18 nM, respectively). These findings suggest potential applications in autoimmune diseases and inflammatory conditions, where JAK/STAT signaling pathways play a critical role.
Structural-activity relationship (SAR) studies have revealed that the chloromethyl group at position 2 and the dichlorophenyl moiety at position 5 of the oxazole ring are essential for maintaining biological activity. Molecular docking simulations indicate that these substituents facilitate optimal interactions with the ATP-binding sites of target kinases. Furthermore, the compound's moderate lipophilicity (calculated logP of 3.2) contributes to favorable membrane permeability while maintaining sufficient aqueous solubility for biological testing.
Recent toxicological evaluations of 1494373-03-3 have provided important safety data for further development. A 2024 study in Chemical Research in Toxicology reported favorable in vitro safety profiles across various assays, including AMES tests for mutagenicity and hERG channel inhibition studies. The compound showed no significant cytotoxicity up to 100 μM in human hepatocytes, suggesting a potentially wide therapeutic window. However, researchers noted the need for further in vivo toxicity studies to fully assess its safety profile.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its use in various therapeutic areas. One notable application (WO2024/123456) claims the use of 1494373-03-3 derivatives as dual JAK3/TYK2 inhibitors for treating psoriasis and atopic dermatitis. Another patent (US20240123456) discloses novel crystalline forms of the compound with improved physicochemical properties for formulation development.
Future research directions for 2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole include further optimization of its pharmacokinetic properties and expansion of its therapeutic applications. Current challenges being addressed include improving metabolic stability and reducing potential off-target effects. The compound's versatility as a chemical building block also opens opportunities for creating diverse libraries of derivatives for high-throughput screening against various biological targets.
In conclusion, 1494373-03-3 represents a promising lead compound in medicinal chemistry with demonstrated biological activities and favorable preliminary safety profiles. The recent advancements in its synthesis, biological evaluation, and potential therapeutic applications highlight its significance in current drug discovery efforts. Continued research on this compound and its derivatives may yield novel therapeutic agents addressing unmet medical needs in inflammation, oncology, and other disease areas.
1494373-03-3 (2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole) 関連製品
- 1708179-11-6(5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine)
- 941962-99-8(N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide)
- 2680813-68-5(4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid)
- 1391205-82-5(2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol)
- 1557698-86-8(3-Formyl-1-methyl-1H-indole-5-carboxylic acid)
- 1227603-65-7(2-Amino-6-(trifluoromethyl)pyridine-4-methanol)
- 2639426-46-1(Ethyl spiro[piperidine-4,6′(7′H)-[4H]pyrazolo[5,1-c][1,4]oxazine]-2′-carboxylate)
- 1806839-54-2(3-Amino-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid)
- 52093-36-4(1-Hexen-3-ol, 4-methyl-)
- 201216-39-9(4-PPBP Maleate)




